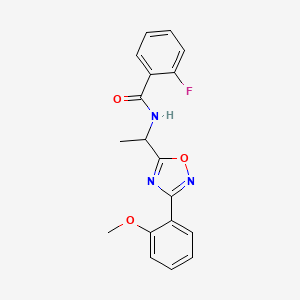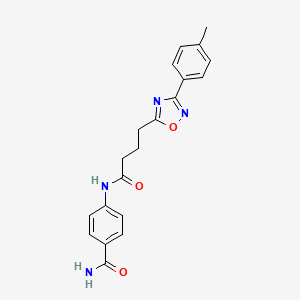
4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide, also known as TOB-BB-94, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms.
Wirkmechanismus
4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide inhibits PARP by binding to the catalytic domain of the enzyme, preventing it from repairing DNA damage. This results in the accumulation of DNA damage, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and migration of cancer cells. Additionally, PARP inhibitors have been shown to reduce inflammation and improve neuronal survival in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide is a potent and selective inhibitor of PARP, making it a useful tool for studying the role of PARP in DNA repair mechanisms. However, like other PARP inhibitors, it has limitations in terms of its specificity and toxicity, which must be taken into account when designing experiments.
Zukünftige Richtungen
For research on 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide may include investigating its potential use in combination with other cancer therapies, as well as exploring its effects on other cellular pathways and processes. Additionally, further studies may be needed to determine the optimal dosing and administration of this compound in different disease models.
Synthesemethoden
The synthesis of 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide involves several steps, including the reaction of p-tolyl hydrazine with ethyl acrylate to form 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with 4-(aminomethyl)benzoic acid to form the amide derivative, which is subsequently reacted with 4-bromobutanoyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide has been studied for its potential applications in cancer research, as PARP inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, PARP inhibitors have been investigated for their potential use in the treatment of neurodegenerative diseases and inflammation.
Eigenschaften
IUPAC Name |
4-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-5-7-15(8-6-13)20-23-18(27-24-20)4-2-3-17(25)22-16-11-9-14(10-12-16)19(21)26/h5-12H,2-4H2,1H3,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDNLMVVQOTXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)

![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)

![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)


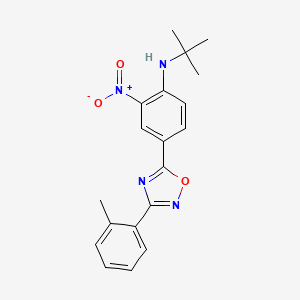
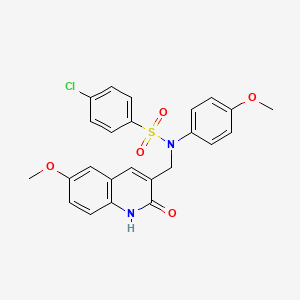
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)

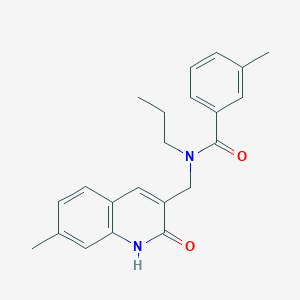
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)
